N-benzyl-N-methyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide
Description
N-benzyl-N-methyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a benzyl-methylamine group at the sulfonamide nitrogen and a 6-methyl-3-oxo-2,3-dihydropyridazine moiety linked via a methylene bridge to the benzene ring. Its molecular formula is C₂₀H₂₁N₃O₃S, with a molecular weight of 383.47 g/mol .
Properties
IUPAC Name |
N-benzyl-N-methyl-4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-15-12-18(20(24)22-21-15)13-16-8-10-19(11-9-16)27(25,26)23(2)14-17-6-4-3-5-7-17/h3-12H,13-14H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYZNOGUQUUQAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzenesulfonamide core, followed by the introduction of the pyridazinone moiety and subsequent functionalization with benzyl and methyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic and methyl groups.
Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the pyridazinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce various reduced forms of the pyridazinone ring.
Scientific Research Applications
N-benzyl-N-methyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs
The closest structural analogs are derivatives with minor substitutions on the benzyl or pyridazinyl groups. Key examples include:
Key Observations :
- Both analogs retain the core benzenesulfonamide-pyridazinylmethyl scaffold but differ in the position of the methyl group on the benzyl moiety.
- The para-methyl isomer (D534-0906) is more readily available (28 mg vs. 1 mg), suggesting higher synthetic yield or stability.
Functional Analogs
Compounds sharing the benzenesulfonamide core but with divergent heterocyclic or substituent groups include:
A. Brominated Chroman Derivatives ()
- Compound 6 : 3-bromo-N-[(6-(hept-6-yn-1-yloxy)-4-hydroxychroman-4-yl)methyl]benzenesulfonamide.
- Compound 10 : 3-bromo-N-((4,6-dihydroxychroman-4-yl)methyl)-N-(hept-6-yn-1-yl)benzenesulfonamide.
Comparison :
- Both feature a brominated benzene ring and chroman moiety , differing in side-chain functionalization (heptynyl vs. hydroxyl groups).
B. Fluorinated Pyrazolopyrimidine Derivative ()
- 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Molecular Weight: 589.1 g/mol. Melting Point: 175–178°C.
Comparison :
- Higher molecular weight (589.1 vs. 383.47 g/mol) and fluorine content may enhance lipophilicity and membrane permeability compared to the target compound.
C. Thiazolyl and Pyridinyl Derivatives ()
- 4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide : Features a thioxopyrimidinyl-thiazolyl system.
- N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide: Contains a pyridinylanilino group.
Comparison :
- The thioxo group in the former may enhance metal-binding capacity, a property absent in the target compound.
Physicochemical and Pharmacological Comparisons
A. Physicochemical Properties
- Melting Points : The fluorinated pyrazolopyrimidine analog () exhibits a melting point of 175–178°C, suggesting higher crystallinity due to strong intermolecular forces (e.g., hydrogen bonds, π-π stacking) .
- Lipophilicity : Fluorine and bromine substituents () likely increase logP values compared to the methyl and pyridazinyl groups in the target compound.
B. Pharmacological Implications
- Sulfonamide Core : Common to all compounds, this group is associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) via interaction with zinc ions or hydrophobic pockets .
- Heterocyclic Moieties : The pyridazinylmethyl group in the target compound may confer selectivity for kinases or phosphodiesterases , whereas chroman or pyrazolopyrimidine systems () could target oxidoreductases or chromatin-modifying enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
